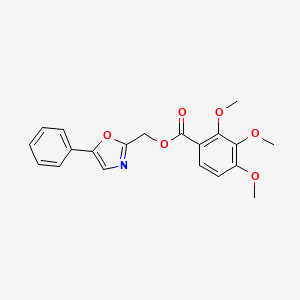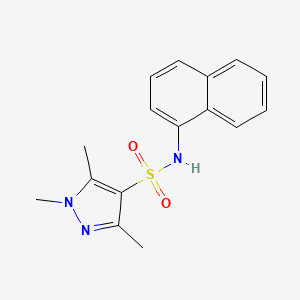![molecular formula C16H19BrN2OS B7682725 2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and is commonly referred to as BTEA. BTEA has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of BTEA is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. BTEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. BTEA has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BTEA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BTEA has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, BTEA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BTEA has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. BTEA has been found to have low toxicity and has not been associated with any significant side effects. However, BTEA has some limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to use in some experiments. In addition, BTEA has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research on BTEA. One area of interest is the development of BTEA derivatives with improved solubility and bioavailability. Another area of interest is the study of BTEA in animal models of disease, to better understand its potential therapeutic applications. In addition, the mechanism of action of BTEA could be further studied to identify new targets for drug development.
Synthesemethoden
BTEA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-bromobenzyl bromide with ethylamine to form 2-(4-bromobenzyl) ethylamine. This intermediate is then reacted with thiophen-2-ylacetic acid to form BTEA.
Wissenschaftliche Forschungsanwendungen
BTEA has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. BTEA has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2OS/c1-2-19(11-13-5-7-14(17)8-6-13)12-16(20)18-10-15-4-3-9-21-15/h3-9H,2,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBUWCFZAAEQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Br)CC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N-methylbenzamide](/img/structure/B7682642.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)

![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![3-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(methylcarbamoyl)propanamide](/img/structure/B7682653.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine](/img/structure/B7682660.png)
![2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7682672.png)
![1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7682681.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonamide;hydrochloride](/img/structure/B7682691.png)
![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)
![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)